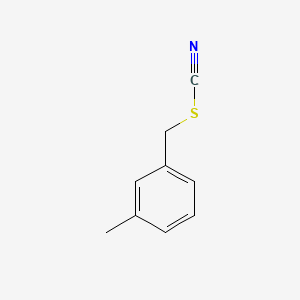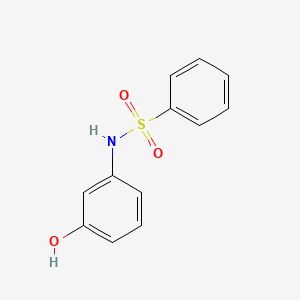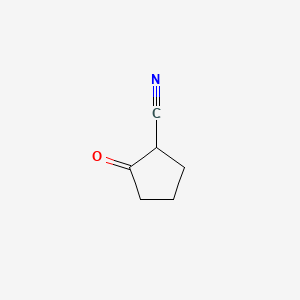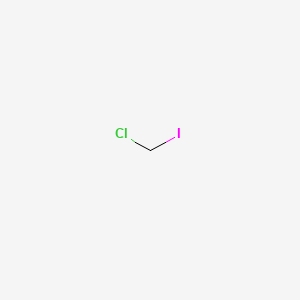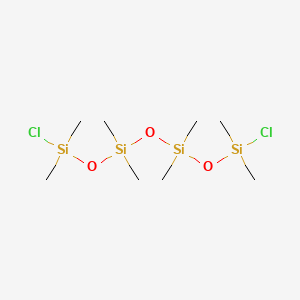
1,7-Dichlorooctamethyltetrasiloxane
Descripción general
Descripción
1,7-Dichlorooctamethyltetrasiloxane: is an organosilicon compound with the molecular formula C8H24Cl2O3Si4 . It is a member of the siloxane family, characterized by a backbone of alternating silicon and oxygen atoms. This compound is particularly notable for its two chlorine atoms attached to the terminal silicon atoms, making it a versatile intermediate in various chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,7-Dichlorooctamethyltetrasiloxane can be synthesized through the hydrolysis and condensation of chlorosilanes. A common method involves the reaction of dichlorodimethylsilane with water in the presence of a catalyst, such as hydrochloric acid . The reaction proceeds as follows:
2Cl2Si(CH3)2+H2O→Cl[Si(CH3)2O]3Si(CH3)2Cl+2HCl
The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrolysis and condensation processes. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-purity compounds .
Análisis De Reacciones Químicas
Types of Reactions: 1,7-Dichlorooctamethyltetrasiloxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups, such as alkoxy or amino groups, through nucleophilic substitution reactions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and hydrochloric acid.
Condensation Reactions: It can undergo condensation with other siloxanes or silanols to form higher molecular weight siloxanes.
Common Reagents and Conditions:
Nucleophiles: Such as alcohols, amines, and thiols, are commonly used in substitution reactions.
Catalysts: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, are often employed to facilitate hydrolysis and condensation reactions.
Major Products:
Substituted Siloxanes: Depending on the nucleophile used, various substituted siloxanes can be formed.
Silanols: Hydrolysis reactions yield silanols and hydrochloric acid.
Higher Molecular Weight Siloxanes: Condensation reactions result in the formation of larger siloxane molecules.
Aplicaciones Científicas De Investigación
1,7-Dichlorooctamethyltetrasiloxane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: The compound is employed in the modification of biomolecules and surfaces for biological assays.
Medicine: It is used in the development of drug delivery systems and medical devices.
Mecanismo De Acción
The mechanism of action of 1,7-Dichlorooctamethyltetrasiloxane primarily involves its ability to undergo substitution and condensation reactions. The chlorine atoms on the terminal silicon atoms are highly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity makes it a valuable intermediate in the synthesis of complex organosilicon compounds .
Comparación Con Compuestos Similares
Dichlorodimethylsilane: A simpler siloxane with two chlorine atoms and two methyl groups attached to a single silicon atom.
Octamethylcyclotetrasiloxane: A cyclic siloxane with four silicon atoms and eight methyl groups.
Hexamethyldisiloxane: A linear siloxane with two silicon atoms and six methyl groups.
Uniqueness: 1,7-Dichlorooctamethyltetrasiloxane is unique due to its specific structure, which includes a linear arrangement of four silicon atoms and two terminal chlorine atoms. This structure provides distinct reactivity and versatility in chemical synthesis, making it a valuable compound in various applications .
Propiedades
IUPAC Name |
chloro-[[[chloro(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H24Cl2O3Si4/c1-14(2,9)11-16(5,6)13-17(7,8)12-15(3,4)10/h1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRAUGIQJXURFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(O[Si](C)(C)O[Si](C)(C)Cl)O[Si](C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24Cl2O3Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062449 | |
| Record name | Tetrasiloxane, 1,7-dichloro-1,1,3,3,5,5,7,7-octamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Aldrich MSDS] | |
| Record name | 1,7-Dichlorooctamethyltetrasiloxane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9939 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2474-02-4 | |
| Record name | 1,7-Dichlorooctamethyltetrasiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2474-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,7-Dichlorooctamethyltetrasiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002474024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrasiloxane, 1,7-dichloro-1,1,3,3,5,5,7,7-octamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrasiloxane, 1,7-dichloro-1,1,3,3,5,5,7,7-octamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,7-dichloro-1,1,3,3,5,5,7,7-octamethyltetrasiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.816 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying 1,7-Dichlorooctamethyltetrasiloxane in Tridax procumbens leaf extracts?
A: While both papers highlight the presence of various amine compounds in Tridax procumbens extracts capable of synthesizing silver nanoparticles, the identification of this compound is peculiar. This compound is not a naturally occurring amine and is more commonly recognized as a reagent in organosilicon chemistry. Its presence suggests potential contamination during the extraction or analysis process.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



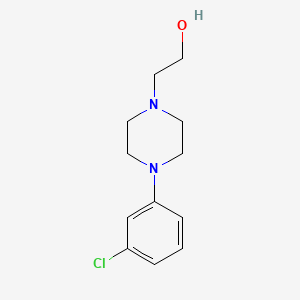
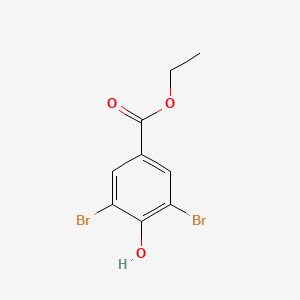
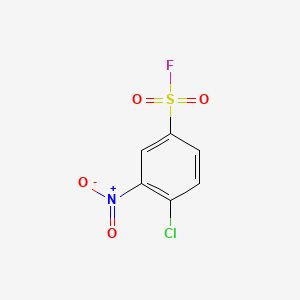
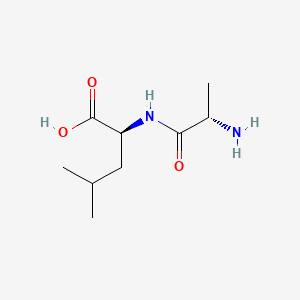
![N-[(4-nitrophenyl)methyl]aniline](/img/structure/B1360097.png)
